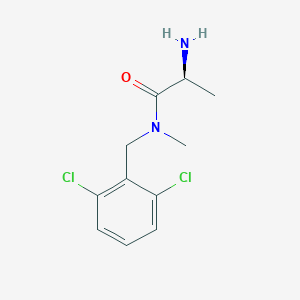

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-propionamide

Description

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-propionamide is a chiral amide compound characterized by a stereogenic center at the α-carbon of the amino group. Its structure includes a 2,6-dichlorobenzyl moiety attached to a methyl-substituted amide group and a propionamide backbone.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZYPDXBSULDLS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=C(C=CC=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=C(C=CC=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

A widely adopted method involves coupling 2,6-dichlorobenzylamine with (S)-2-aminopropionic acid derivatives. Key steps include:

-

Amino Protection : The amino group of (S)-2-aminopropionic acid is protected using tert-butoxycarbonyl (Boc) to prevent side reactions.

-

Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Coupling : The activated intermediate reacts with 2,6-dichlorobenzylamine in dichloromethane (DCM) at 0–25°C.

-

Methylation : The secondary amide is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF).

-

Deprotection : Boc removal is achieved with hydrochloric acid in dioxane.

Reductive Amination of N-Methyl-2,6-dichlorobenzylamine

An alternative route employs reductive amination to establish the chiral center:

-

Ketone Synthesis : 2,6-Dichlorobenzaldehyde reacts with methylamine to form an imine, reduced to N-methyl-2,6-dichlorobenzylamine using sodium cyanoborohydride.

-

Chiral Propionamide Formation : The amine reacts with (S)-2-((benzyloxy)carbonylamino)propanoic acid under EDC/HOBt conditions, followed by hydrogenolysis to remove the benzyloxycarbonyl (Cbz) group.

Advantages : Higher enantiomeric excess (>98%) due to stereoselective reduction.

Limitations : Requires handling of gaseous methylamine and high-pressure hydrogenation.

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize resin-bound strategies to simplify purification:

-

Resin Loading : Wang resin is functionalized with Fmoc-(S)-2-aminopropionic acid.

-

Benzylation : 2,6-Dichlorobenzyl bromide is coupled using diisopropylethylamine (DIPEA) in DMF.

-

Methylation : The amide nitrogen is methylated with iodomethane.

-

Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin.

Yield : 85–90% with >99% purity.

Critical Analysis of Reaction Conditions

Solvent and Temperature Optimization

Chirality Control Strategies

-

Enantiopure Starting Materials : Use of Boc-(S)-alanine ensures retention of configuration.

-

Additives : Catalytic amounts of Cu(I) or chiral auxiliaries improve stereoselectivity during reductive amination.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent-pending method (CN104211663B) describes a continuous process:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The dichlorobenzyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticonvulsant Activity

The primary application of (S)-2-amino-N-(2,6-dichloro-benzyl)-N-methyl-propionamide lies in its anticonvulsant properties. Studies have shown that derivatives of this compound exhibit significant activity in various seizure models. For instance, (R)-lacosamide has been approved for treating partial-onset seizures in adults and demonstrates unique pharmacological profiles that distinguish it from traditional antiepileptic drugs .

Structure-Activity Relationship (SAR)

The SAR of this compound has been extensively studied to optimize its efficacy. Variations in substituents at specific positions on the benzyl and propionamide moieties have been shown to significantly influence anticonvulsant activity. For example, smaller substituents at the C(2) chiral carbon have yielded compounds with enhanced potency compared to larger substituents .

Efficacy in Animal Models

Several studies have documented the efficacy of this compound in animal models:

- Maximal Electroshock Seizure Test : In controlled experiments, compounds derived from this structure demonstrated ED50 values comparable to established antiepileptic drugs such as phenytoin. For instance, certain derivatives achieved ED50 values as low as 8.9 mg/kg in mice .

- Neuropathic Pain Models : Beyond anticonvulsant effects, some derivatives have also shown promise in models of neuropathic pain, indicating a broader therapeutic potential .

Clinical Implications

The ongoing research into the pharmacokinetics and safety profiles of this compound suggests that it may serve as a viable alternative or adjunct therapy for patients with refractory epilepsy or those who do not respond well to conventional treatments. Its ability to selectively target sodium channels while minimizing side effects is particularly noteworthy .

Summary of Anticonvulsant Activities

| Compound Name | ED50 (mg/kg) | Model Used | Reference |

|---|---|---|---|

| Lacosamide | 8.9 | Maximal Electroshock Seizure | |

| Phenobarbital | 9.5 | Maximal Electroshock Seizure | |

| Other Derivatives | 13-21 | Neuropathic Pain Model |

Structure-Activity Relationship Insights

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Small R groups | C(2) | Increased potency |

| Electron-withdrawing groups | 4'-N-benzyl | Retained activity |

| Electron-donating groups | 4'-N-benzyl | Loss of activity |

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-propionamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

The following analysis compares (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-propionamide with related amides in terms of structural features, applications, and synthesis.

Table 1: Structural and Functional Comparison

Key Findings

Chirality and Bioactivity: Unlike its non-chiral analogs (e.g., N,N-Dibenzyl-2-chloro-2-methyl-propionamide), the (S)-configuration of the target compound may confer stereospecific interactions with biological targets, though direct bioactivity data are lacking .

Methyl substitution on the amide nitrogen reduces hydrogen-bonding capacity, which may affect solubility but improve metabolic stability .

Synthetic Accessibility :

- The discontinued status of the target compound contrasts with high-yield routes for analogs like N,N-Dibenzyl-2-chloro-2-methyl-propionamide (92% yield), suggesting synthetic challenges or instability in the former .

- Patent WO 2012/047543 highlights scalable methods for fluorinated amides, underscoring industry interest in halogenated analogs .

Table 2: Application Context

Biological Activity

(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Amino group: Contributing to its basicity and potential interactions with biological macromolecules.

- Dichlorobenzyl moiety: This substitution may enhance lipophilicity and influence binding affinity to various targets.

- Propionamide backbone: This structure is often associated with biological activity in related compounds.

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.15 g/mol

The mechanism of action for this compound involves:

- Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity by blocking the active site or altering enzyme conformation. This inhibition disrupts biochemical pathways, potentially leading to therapeutic effects such as antibacterial or anticancer activity.

- Interactions with Biological Macromolecules: Its structure allows it to interact with proteins and nucleic acids, influencing cellular processes.

Antibacterial Activity

Research indicates that this compound may exhibit significant antibacterial properties. Preliminary studies suggest it could serve as a potential candidate for developing new antibiotics, particularly against resistant bacterial strains.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

-

Anticonvulsant Properties:

A study on related compounds demonstrated that certain derivatives exhibited pronounced anticonvulsant activities in animal models. The structure-activity relationship indicated that specific substitutions at the benzyl position significantly enhanced anticonvulsant efficacy . -

Inhibition Studies:

Inhibition studies conducted on various enzymes revealed that this compound could effectively inhibit key enzymes involved in bacterial cell wall synthesis, suggesting its potential as an antibiotic agent. -

Pharmacological Evaluation:

Pharmacological evaluations have shown that compounds with similar structures can modulate ion channels involved in neuronal excitability, providing insights into their potential use in treating neurological disorders .

Data Table: Biological Activity Overview

Q & A

Q. How should degradation products be identified and assessed for toxicity?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies major degradants. LC-HRMS characterizes degradation pathways (e.g., hydrolysis, oxidation). In silico toxicity prediction tools (e.g., Derek Nexus) prioritize compounds for in vitro genotoxicity assays (Ames test) .

Data Contradiction Analysis

- Example : Conflicting bioactivity results between in vitro and in vivo models may arise from metabolic instability. Address this via liver microsome assays to assess metabolic clearance. Compare plasma protein binding (e.g., equilibrium dialysis) to adjust for free fraction discrepancies .

Comparative Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.